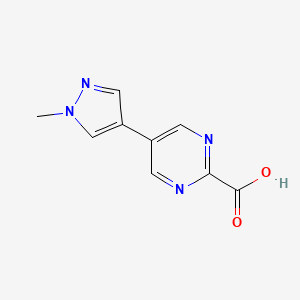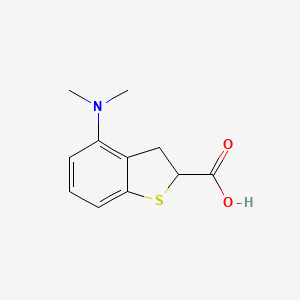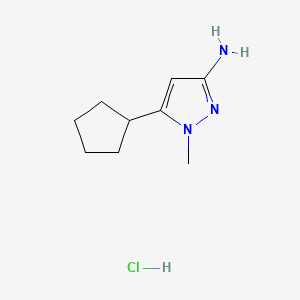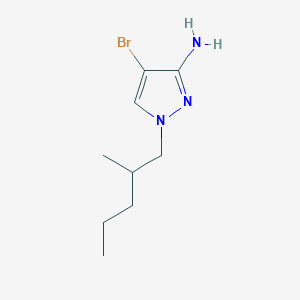
4-Bromo-1-(2-methylpentyl)-1h-pyrazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-1-(2-methylpentyl)-1h-pyrazol-3-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by the presence of a bromine atom at the 4-position and a 2-methylpentyl group at the 1-position of the pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-(2-methylpentyl)-1h-pyrazol-3-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as 1,3-diketones or β-keto esters, under acidic or basic conditions.
Bromination: The pyrazole ring is then brominated at the 4-position using bromine or a brominating agent like N-bromosuccinimide (NBS) in an appropriate solvent.
Alkylation: The brominated pyrazole is subsequently alkylated at the 1-position with 2-methylpentyl halide (e.g., 2-methylpentyl bromide) in the presence of a base such as potassium carbonate or sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-1-(2-methylpentyl)-1h-pyrazol-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the functional groups present and the reagents used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents like toluene or ethanol.
Major Products Formed
Substitution: Formation of 4-substituted pyrazoles.
Oxidation: Formation of oxidized derivatives, such as pyrazole N-oxides.
Reduction: Formation of reduced derivatives, such as pyrazoline.
Coupling: Formation of biaryl or aryl-alkyl derivatives.
Aplicaciones Científicas De Investigación
4-Bromo-1-(2-methylpentyl)-1h-pyrazol-3-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects, such as anti-inflammatory, analgesic, or anticancer agents.
Materials Science: The compound can be used in the development of novel materials, such as organic semiconductors or liquid crystals, due to its unique electronic properties.
Biological Studies: It can serve as a probe or ligand in biological studies to investigate enzyme activity, receptor binding, or cellular signaling pathways.
Chemical Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Mecanismo De Acción
The mechanism of action of 4-Bromo-1-(2-methylpentyl)-1h-pyrazol-3-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes, receptors, or ion channels, modulating their activity through binding or inhibition. The molecular targets and pathways involved would vary based on the specific therapeutic context and the structure-activity relationship of the compound.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-1-methyl-1H-pyrazole: Similar structure but with a methyl group instead of a 2-methylpentyl group.
4-Bromo-1-(2-methoxyethyl)-1H-pyrazole: Similar structure but with a 2-methoxyethyl group instead of a 2-methylpentyl group.
1-(2-Methylpentyl)-1H-pyrazole-3-amine: Similar structure but without the bromine atom at the 4-position.
Uniqueness
4-Bromo-1-(2-methylpentyl)-1h-pyrazol-3-amine is unique due to the combination of the bromine atom and the 2-methylpentyl group, which can influence its reactivity, binding affinity, and overall chemical properties. This uniqueness makes it a valuable compound for specific applications where these structural features are advantageous.
Propiedades
Fórmula molecular |
C9H16BrN3 |
|---|---|
Peso molecular |
246.15 g/mol |
Nombre IUPAC |
4-bromo-1-(2-methylpentyl)pyrazol-3-amine |
InChI |
InChI=1S/C9H16BrN3/c1-3-4-7(2)5-13-6-8(10)9(11)12-13/h6-7H,3-5H2,1-2H3,(H2,11,12) |
Clave InChI |
ISMPSDQQWGNXJO-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C)CN1C=C(C(=N1)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


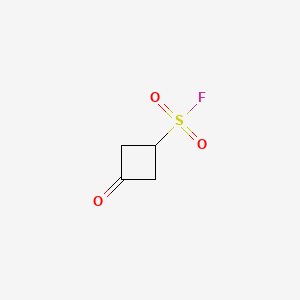

![rac-(1R,2S,5S,6S)-3-azatricyclo[4.2.1.0,2,5]nonane](/img/structure/B15327152.png)
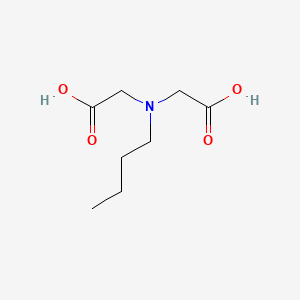
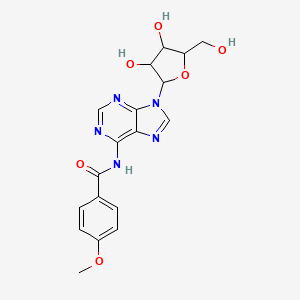
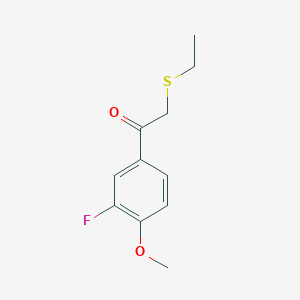
![rac-(2R,3S)-2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]oxolan-3-amine](/img/structure/B15327167.png)
![2-(8-Chloro-2,3-dihydro-benzo[1,4]dioxin-6-yl)-ethylamine](/img/structure/B15327171.png)
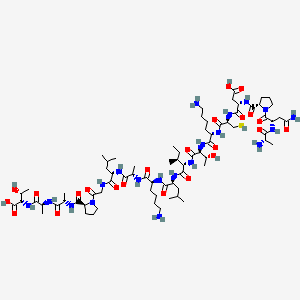
![7-(2,2-Difluoroacetyl)-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B15327186.png)
![rac-4-[(1R,2S)-2-aminocyclopropyl]benzonitrile hydrochloride](/img/structure/B15327187.png)
